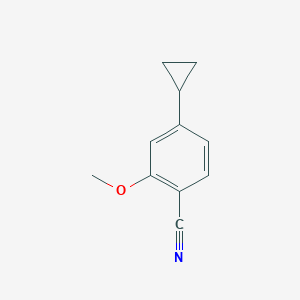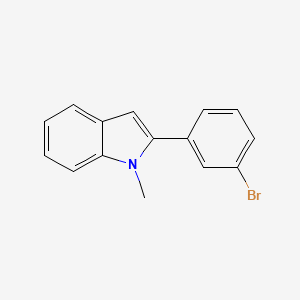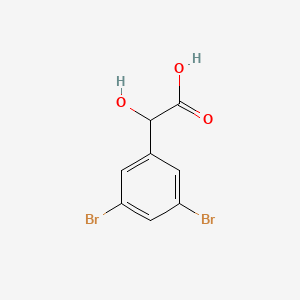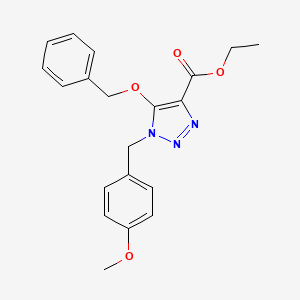
Ethyl 5-(Benzyloxy)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(Benzyloxy)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with benzyloxy and methoxybenzyl groups, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(Benzyloxy)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a approach, where an azide reacts with an alkyne in the presence of a copper catalyst.
Introduction of Substituents: The benzyloxy and methoxybenzyl groups are introduced through nucleophilic substitution reactions. These reactions often require specific conditions such as the presence of a base and an appropriate solvent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and minimize costs.
化学反应分析
Types of Reactions
Ethyl 5-(Benzyloxy)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The methoxybenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed in substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学研究应用
Ethyl 5-(Benzyloxy)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its triazole core, which is known for its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 5-(Benzyloxy)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzyloxy and methoxybenzyl groups may enhance the compound’s binding affinity and selectivity for these targets.
相似化合物的比较
Similar Compounds
Ethyl 5-(Benzyloxy)-1H-1,2,3-triazole-4-carboxylate: Lacks the methoxybenzyl group.
Ethyl 5-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate: Lacks the benzyloxy group.
Ethyl 5-(Benzyloxy)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate: Contains a methyl group instead of a methoxy group.
Uniqueness
Ethyl 5-(Benzyloxy)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of both benzyloxy and methoxybenzyl groups, which may confer distinct chemical and biological properties compared to its analogs. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets.
属性
分子式 |
C20H21N3O4 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC 名称 |
ethyl 1-[(4-methoxyphenyl)methyl]-5-phenylmethoxytriazole-4-carboxylate |
InChI |
InChI=1S/C20H21N3O4/c1-3-26-20(24)18-19(27-14-16-7-5-4-6-8-16)23(22-21-18)13-15-9-11-17(25-2)12-10-15/h4-12H,3,13-14H2,1-2H3 |
InChI 键 |
ZPWJOVUYLQQOOA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N(N=N1)CC2=CC=C(C=C2)OC)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



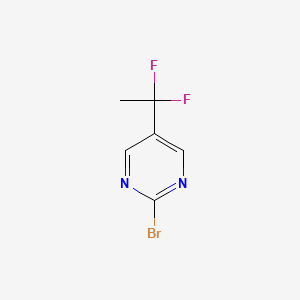
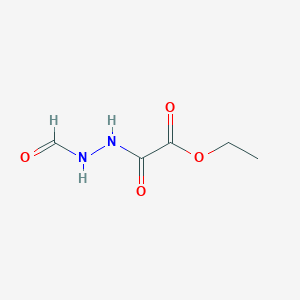
![[6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methyl-3-pyridyl]methanol](/img/structure/B13696520.png)
![Diethyl [4-(Boc-amino)phenyl]phosphonate](/img/structure/B13696525.png)
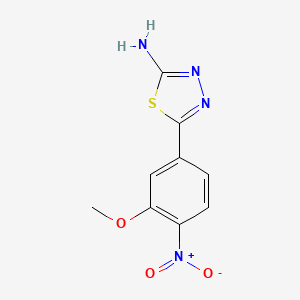
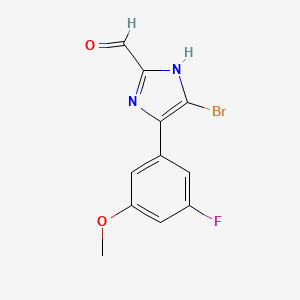
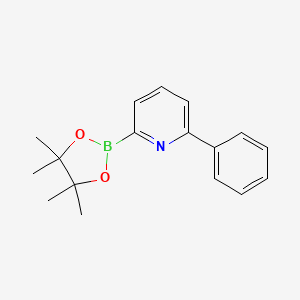
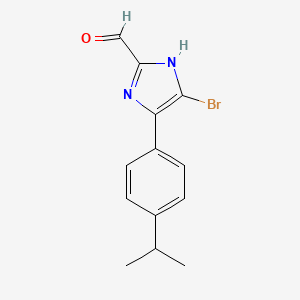
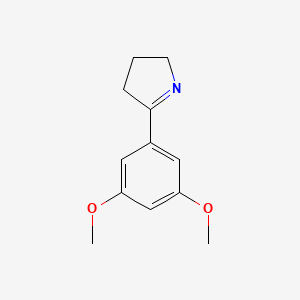
![5-Bromo-4-[2-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13696538.png)
